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molecular formula C10H11ClN2O2 B3033375 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid CAS No. 1019127-02-6

5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No. B3033375
M. Wt: 226.66 g/mol
InChI Key: HDCDDGUJIBDWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101775B2

Procedure details

Ethyl 5-chloro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate (D14) (1.06 g, 4.16 mmol) in ethanol (20 mL) and aqueous sodium hydroxide (2M, 2.08 mL, 4.16 mmol) was heated at 40° C. for 18 h. The reaction mixture was allowed to cool and was neutralised with 2M HCl (aq.). The title compound formed as a white solid and was filtered off and washed with methanol to give the title compound (243 mg, 1.08 mmol) SJ108923-113A3. The filtrate was trapped on an SCX column, eluting with 2M ammonia in methanol to give further title compound as an orange solid (467 mg, 2.07 mmol). δH (methanol-d4, 400 MHz): 8.55 (1H, d), 8.03 (1H, d), 3.76-3.70 (4H, m), 1.96-1.90 (4H, m). MS (ES): C10H11ClN2O2 requires 226, 228; found 227, 229 (MH+).
Name
Ethyl 5-chloro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([O:15]CC)=[O:14])[CH:5]=[N:6][C:7]=1[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.[OH-].[Na+].Cl>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([OH:15])=[O:14])[CH:5]=[N:6][C:7]=1[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Ethyl 5-chloro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate
Quantity
1.06 g
Type
reactant
Smiles
ClC=1C=C(C=NC1N1CCCC1)C(=O)OCC
Name
Quantity
2.08 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1N1CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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